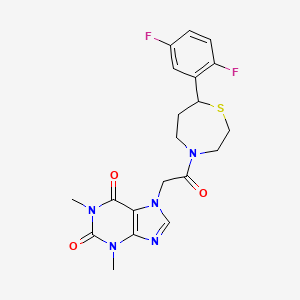

![molecular formula C10H10Br2N2 B2690088 7-Bromo-2-cyclopropylimidazo[1,2-a]pyridine hydrobromide CAS No. 1803567-31-8](/img/structure/B2690088.png)

7-Bromo-2-cyclopropylimidazo[1,2-a]pyridine hydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

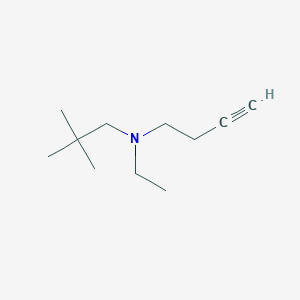

7-Bromo-2-cyclopropylimidazo[1,2-a]pyridine hydrobromide is a chemical compound with the CAS Number: 1803567-31-8 . It has a molecular weight of 318.01 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9BrN2.BrH/c11-8-3-4-13-6-9(7-1-2-7)12-10(13)5-8;/h3-7H,1-2H2;1H . This code provides a specific string of characters that describes the molecular structure of the compound.It is stored at room temperature . The physical form of the compound is a powder .

Applications De Recherche Scientifique

Synthetic Methodologies

Ionic Liquid Promoted Synthesis : The compound has been studied in the context of synthesizing 3-aminoimidazo[1,2-a]pyridines, where ionic liquids like 1-butyl-3-methylimidazolium bromide ([bmim]Br) facilitate the reaction, offering simple workup and reusability of the ionic liquid. This demonstrates its role in promoting efficient synthetic routes for imidazo[1,2-a]pyridines derivatives (Shaabani, Soleimani, & Maleki, 2006).

Facile Synthesis of Imidazo[1,2-a]pyridines : Another approach outlines a metal-free method for synthesizing 2-carbonylimidazo[1,2-a]pyridines via iodine-mediated intramolecular cyclization. This process demonstrates the compound's utility in generating variously substituted imidazo[1,2-a]pyridine derivatives efficiently and with good functional group tolerance (Pandey, Kaswan, Saroj, & Kumar, 2016).

Biological Applications

Antimicrobial Activity : Research on imidazolium and pyridinium-based ionic liquids, related to 7-Bromo-2-cyclopropylimidazo[1,2-a]pyridine hydrobromide, has shown potential antimicrobial activity. These studies indicate the role of alkyl chain length and the nature of the cationic head group in determining their biological activity, highlighting the compound's potential in developing new antimicrobial agents (Cornellas, Pérez, Comelles, Ribosa, Manresa, & García, 2011).

Antioxidant and Antifungal Activities : A novel synthesis approach for 7-imino[1,3]selenazolo[4,5-d]pyrimidine-5(4H)-thiones incorporating N-phenylmethanethioamide fragments has been established. These selenium-containing heterocycles exhibit significant antioxidant and antifungal activities, suggesting the compound's relevance in designing new therapeutic agents (Sheikhi-Mohammareh, Shiri, Beyzaei, & Yarmohammadi, 2020).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

7-bromo-2-cyclopropylimidazo[1,2-a]pyridine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2.BrH/c11-8-3-4-13-6-9(7-1-2-7)12-10(13)5-8;/h3-7H,1-2H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDFXDQAFEWHJNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN3C=CC(=CC3=N2)Br.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Br2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2690006.png)

![1-[2-Hydroxy-5-(trifluoromethyl)phenyl]-3-methylurea](/img/structure/B2690007.png)

![1-benzyl-4-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2690008.png)

![Methyl 4-[(4-thiomorpholin-4-yloxan-4-yl)methylcarbamoyl]benzoate](/img/structure/B2690009.png)

![N-(2,5-dimethylphenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2690012.png)

![1-(3,5-dimethoxyphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2690018.png)

![2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2690028.png)